1-(4-Bromophenyl)piperidine

Overview

Description

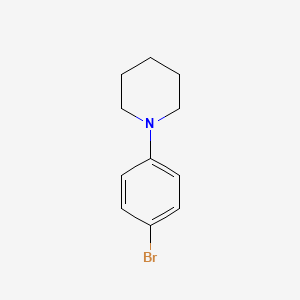

1-(4-Bromophenyl)piperidine is an organic compound with the molecular formula C11H14BrN It consists of a piperidine ring substituted with a bromophenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)piperidine can be synthesized through several methods. One common approach involves the reaction of bromobenzene with piperidine in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out at elevated temperatures (around 160-165°C) for several hours . Another method involves the use of diazo reactions to introduce the bromophenyl group onto the piperidine ring .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of solvents like methyl tert-butyl ether and techniques such as extraction, filtration, and drying to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the piperidine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidines, while oxidation and reduction can produce different nitrogen-containing compounds.

Scientific Research Applications

Pharmaceutical Development

1-(4-Bromophenyl)piperidine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structure is conducive to the development of drugs targeting neurological disorders and other therapeutic areas. The following table summarizes some key pharmaceutical applications:

| Application | Description |

|---|---|

| Antidepressants | Used in synthesizing compounds that modulate neurotransmitter systems. |

| Antipsychotics | Serves as a precursor for drugs affecting dopamine receptors. |

| Neuroprotective agents | Investigated for potential protective effects against neurodegenerative diseases. |

Case Study: Neuroprotective Effects

Research has indicated that derivatives of piperidine can exhibit neuroprotective properties. A study found that certain piperidine derivatives inhibited neuroinflammation, suggesting potential applications in treating conditions like Alzheimer's disease .

Agrochemical Formulations

In the agrochemical sector, this compound is employed in developing crop protection agents. Its use contributes to formulations that are more environmentally friendly compared to traditional pesticides.

| Agrochemical Application | Benefits |

|---|---|

| Insecticides | Effective against a range of agricultural pests while minimizing toxicity to non-target species. |

| Herbicides | Enhances crop yield by selectively targeting unwanted plant species. |

Material Science

The compound is also explored in material science for its unique properties that enhance the strength and durability of polymers.

| Material Science Application | Description |

|---|---|

| Polymer development | Used to create high-performance polymers with improved mechanical properties. |

Biochemical Research

In biochemical research, this compound aids in studying receptor interactions and cellular signaling pathways.

| Biochemical Research Area | Description |

|---|---|

| Receptor studies | Investigated for its interactions with neurotransmitter receptors, contributing to understanding disease mechanisms. |

Case Study: Receptor Interaction

A study demonstrated that this compound analogs could effectively bind to specific receptors involved in pain modulation, indicating potential for analgesic drug development.

Analytical Chemistry

This compound serves as a reference standard in various analytical methods, ensuring accuracy in detecting and quantifying similar compounds.

| Analytical Chemistry Application | Description |

|---|---|

| Reference standard | Used in chromatography and mass spectrometry for calibration purposes. |

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)piperidine involves its interaction with molecular targets in biological systems. The bromophenyl group can participate in various binding interactions, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties. Specific pathways and targets may include neurotransmitter receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

1-N-Boc-4-(4-Bromophenyl)piperidine: This compound has a similar structure but includes a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom.

N-Phenyl-4-piperidinamine: Another related compound with a phenyl group attached to the piperidine ring.

4-Anilino-N-phenethylpiperidine: A compound with both an aniline and a phenethyl group attached to the piperidine ring

Uniqueness: 1-(4-Bromophenyl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Biological Activity

1-(4-Bromophenyl)piperidine is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various biological targets, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a 4-bromophenyl group. Its molecular formula is CHBrN, with a molecular weight of approximately 240.14 g/mol. The compound typically appears as a white to off-white crystalline solid, with a melting point ranging from 74 °C to 78 °C, and is soluble in methanol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. Its structural features allow it to interact with various receptors and enzymes, making it a candidate for therapeutic applications in pain management, mood disorders, and other conditions.

Key Biological Activities

Synthesis of this compound

The synthesis of this compound typically involves a two-step process:

- Formation of N-Phenylpiperidine : Bromobenzene is reacted with piperidine under basic conditions to yield N-phenylpiperidine.

- Bromination : The N-phenylpiperidine is then treated with brominating agents to introduce the bromine substituent at the para position .

This method is noted for its simplicity and high yield, making it an efficient route for producing this compound.

Case Studies and Research Findings

A variety of studies have explored the biological activity of piperidine derivatives similar to this compound. Here are some notable findings:

These studies indicate that piperidine derivatives have diverse biological activities that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Bromophenyl)piperidine, and how can purity be ensured?

Methodological Answer: this compound can be synthesized via Sonogashira coupling or sulfonylation reactions. For example:

- Sonogashira Coupling: Reacting 4-bromophenylacetylene with piperidine derivatives under palladium catalysis yields this compound analogs with high efficiency (e.g., 99% yield) .

- Sulfonylation: Reacting piperidine with 4-bromobenzenesulfonyl chloride produces 1-(4-Bromo-benzenesulfonyl)-piperidine, characterized by melting point (87–90°C) and NMR .

- Purity Assurance: Use column chromatography followed by recrystallization (e.g., hydrochloride salt formation) . Confirm purity via H/C NMR and HRMS to resolve discrepancies (e.g., minor melting point variations vs. literature) .

Q. How is this compound structurally characterized?

Methodological Answer: Key techniques include:

- NMR Spectroscopy:

- Mass Spectrometry: HRMS confirms molecular weight (e.g., [M–H]– at m/z 353.08 for derivatives) .

- Melting Point Analysis: Compare experimental values (e.g., 87–90°C) with literature to assess crystallinity .

Advanced Research Questions

Q. How can this compound derivatives be applied in catalytic systems?

Methodological Answer:

- Heterogeneous Catalysis: Derivatives like 1-(4-Bromophenyl)-3-phenylprop-2-yn-1-ylpiperidine are used to modify magnetic nanoparticles (e.g., Cu-complex catalysts). These systems enable efficient C–C bond formation (e.g., A-coupling of aldehydes, amines, and alkynes) with recyclability and high turnover .

- Ligand Design: The bromophenyl group enhances steric and electronic tuning in metal-organic frameworks (MOFs), improving catalytic activity in cross-coupling reactions .

Q. What methodologies are used to study the biological activity of this compound derivatives?

Methodological Answer:

- Metabolite Analysis: HPLC with fluorescence detection (e.g., pre-column derivatization using NBD-F) quantifies metabolites like 4-(4-bromophenyl)-4-hydroxypiperidine in biological samples .

- Receptor Binding Assays: Radioligand competition studies assess affinity for dopamine or serotonin receptors. For example, diazepane analogs of haloperidol (containing 4-chlorophenyl-piperidine) show multireceptor binding profiles .

- Toxicity Screening: Use in vitro models (e.g., neuronal cells) to evaluate mitochondrial stress responses linked to parkin protein modulation .

Q. How should researchers address contradictions in spectroscopic data during synthesis?

Methodological Answer:

- Cross-Validation: Combine multiple techniques (e.g., HRMS for molecular weight confirmation and 2D NMR for connectivity) .

- Crystallographic Analysis: Employ single-crystal X-ray diffraction (using SHELX programs) to resolve ambiguous NMR assignments .

- Batch Reproducibility: Standardize reaction conditions (e.g., solvent purity, catalyst loading) to minimize variability in melting points or NMR shifts .

Properties

IUPAC Name |

1-(4-bromophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACWQRGNHICZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426846 | |

| Record name | 1-(4-Bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22148-20-5 | |

| Record name | 1-(4-Bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Bromophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.